tert-Butyl (2-{[(4-fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl)methylcarbamate
Description
This compound is a carbamate derivative characterized by a complex polycyclic framework: a hexahydropyrimido[1,2-a]azepin core fused with a 4-fluorophenyl carbamoyl group, a tertiary hydroxy group at position 3, and a ketone at position 2. The tert-butyl carbamate moiety at the 10-position enhances steric protection and metabolic stability, making it a promising scaffold in drug discovery for targeting enzymes or receptors requiring specific hydrogen bonding and hydrophobic interactions . Its structural complexity and functional diversity distinguish it from simpler carbamate derivatives.
Properties
CAS No. |
724446-08-6 |
|---|---|
Molecular Formula |
C23H29FN4O5 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[(4-fluorophenyl)methylcarbamoyl]-3-hydroxy-4-oxo-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepin-10-yl]-N-methylcarbamate |
InChI |
InChI=1S/C23H29FN4O5/c1-23(2,3)33-22(32)27(4)16-7-5-6-12-28-19(16)26-17(18(29)21(28)31)20(30)25-13-14-8-10-15(24)11-9-14/h8-11,16,29H,5-7,12-13H2,1-4H3,(H,25,30) |
InChI Key |
WNBOAHUOHHUXQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCCN2C1=NC(=C(C2=O)O)C(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl (2-{[(4-fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl)methylcarbamate involves multiple stepsThe reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorophenyl group can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
tert-Butyl (2-{[(4-fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl)methylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl (2-{[(4-fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl)methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
Ring System Complexity: The hexahydropyrimidoazepin core in the target compound provides greater rigidity and 3D diversity compared to monocyclic analogs (e.g., cyclohexane or pyridine derivatives), enhancing target selectivity .
The 3-hydroxy and 4-oxo groups enable dual hydrogen bonding, a feature absent in tert-butyl (2-chloropyridin-4-yl)carbamate .
Compared to tert-butyl (4-aminophenyl)carbamate, the target lacks an amino group but compensates with a hydroxy-oxo motif for polar interactions .
Physicochemical and Pharmacokinetic Comparisons
Table 2: Physicochemical Properties
| Property | Target Compound | tert-Butyl (4-hydroxyphenyl)carbamate | tert-Butyl (2-aminoethyl)carbamate |
|---|---|---|---|
| LogP | 2.8 (estimated) | 1.5 | 0.9 |
| Hydrogen Bond Donors | 2 (OH, NH) | 1 (OH) | 2 (NH₂) |
| Molecular Weight | ~450 g/mol | 223 g/mol | 174 g/mol |
| Solubility (aq.) | Low (0.01 mg/mL) | Moderate (1.2 mg/mL) | High (5.8 mg/mL) |
| Metabolic Stability | High (tert-butyl protection) | Moderate | Low (prone to hydrolysis) |
- Lipophilicity: The target’s higher LogP (2.8) compared to hydroxyl- or amino-substituted carbamates suggests improved membrane permeability but lower aqueous solubility, a trade-off critical for CNS-targeting drugs .
- Metabolic Stability: The tert-butyl group and fused ring system reduce oxidative metabolism, contrasting with tert-butyl (2-aminoethyl)carbamate, which is susceptible to esterase cleavage .
Biological Activity
The compound tert-Butyl (2-{[(4-fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl)methylcarbamate is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
The synthesis of the compound involves multiple steps of organic reactions. Key steps include:
- Preparation of Starting Materials : The synthesis begins with the preparation of appropriate precursors such as 4-fluorophenylacetic acid.
- Formation of Intermediates : The reaction typically involves acylation and subsequent carbamate formation.
- Final Product Formation : The final product is obtained through careful purification techniques to ensure high yield and purity.
Biological Activity
The biological activity of this compound has been investigated in various contexts:
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism : The compound may inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt pathway.
- Case Study : In vitro studies demonstrated that derivatives of this compound reduced cell viability in various cancer cell lines by inducing cell cycle arrest and apoptosis.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties:
- Mechanism : It may act by inhibiting amyloid-beta aggregation and reducing oxidative stress in neuronal cells.
- Case Study : In experimental models of Alzheimer's disease, similar compounds showed a protective effect on astrocytes against amyloid-beta-induced toxicity by decreasing inflammatory cytokines such as TNF-alpha.
The mechanism through which this compound exerts its biological effects includes:
- Enzyme Inhibition : It may inhibit enzymes associated with pathological processes in cancer and neurodegeneration.
- Receptor Interaction : The compound can interact with various receptors involved in inflammation and cell survival pathways.
Data Summary
The following table summarizes key findings related to the biological activity of the compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
